1-Butyl-3-methylimidazolium trifluoroacetate

Catalog No.
S636648
CAS No.
174899-94-6
M.F
C10H15F3N2O2
M. Wt
252.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butyl-3-methylimidazolium trifluoroacetate

CAS Number

174899-94-6

Product Name

1-Butyl-3-methylimidazolium trifluoroacetate

IUPAC Name

1-butyl-3-methylimidazol-3-ium;2,2,2-trifluoroacetate

Molecular Formula

C10H15F3N2O2

Molecular Weight

252.23 g/mol

InChI

InChI=1S/C8H15N2.C2HF3O2/c1-3-4-5-10-7-6-9(2)8-10;3-2(4,5)1(6)7/h6-8H,3-5H2,1-2H3;(H,6,7)/q+1;/p-1

InChI Key

QPDGLRRWSBZCHP-UHFFFAOYSA-M

SMILES

CCCCN1C=C[N+](=C1)C.C(=O)(C(F)(F)F)[O-]

Synonyms

1-butyl-3-methylimidazolium, 1-butyl-3-methylimidazolium acetate, 1-butyl-3-methylimidazolium dodecyl sulfate, 1-butyl-3-methylimidazolium trifluoroacetate, C4MIM compound, Pbmim compound

Canonical SMILES

CCCCN1C=C[N+](=C1)C.C(=O)(C(F)(F)F)[O-]

Solvent and Catalyst

BMIM.TFA acts as a versatile solvent due to its:

  • Polarity: Similar to conventional organic solvents like acetonitrile, BMIM.TFA can dissolve a wide range of polar and non-polar compounds [].
  • Thermal stability: Withstands high temperatures, allowing for reactions at elevated conditions [].
  • Air and water stability: Minimizes degradation from moisture and oxygen exposure, crucial for many reactions [].

These properties make BMIM.TFA suitable for various organic reactions, including:

  • Catalysis: BMIM.TFA can act as a catalyst or catalyst support for reactions like Diels-Alder cycloadditions and Friedel-Crafts alkylations [, ].
  • Electrochemistry: Due to its ionic nature, BMIM.TFA facilitates the study of electrode processes and electrocatalysis at the electrode-electrolyte interface [].

Biomass Conversion

BMIM.TFA shows promise in biomass conversion processes for producing biofuels and other valuable chemicals. Its ability to:

  • Dissolve biomass: BMIM.TFA can break down cellulose and other components of biomass, making them accessible for further conversion [].
  • Act as a reaction medium: Allows for reactions like hydrolysis and esterification to convert biomass into usable products [].

1-Butyl-3-methylimidazolium trifluoroacetate is an ionic liquid characterized by its unique structure and properties. It has the molecular formula C₁₀H₁₅F₃N₂O and a molecular weight of 252.11 g/mol. This compound features a butyl group and a methyl group attached to the imidazolium ring, along with a trifluoroacetate anion. Due to its ionic nature, it exhibits low volatility and high thermal stability, making it suitable for various applications in chemical processes and materials science.

BMIM TfO, like many ionic liquids, does not have a specific biological mechanism of action as it's not typically used in biological systems. Its primary function lies in its role as a solvent, catalyst, or reaction medium in various scientific research applications due to its unique properties [].

: Its ability to dissolve a wide range of organic compounds makes it an excellent solvent for reactions in organic chemistry.
  • Carbon Capture: Its effectiveness in solubilizing carbon dioxide positions it as a candidate for carbon capture technologies.
  • Electrochemistry: Ionic liquids are often used as electrolytes in batteries and supercapacitors due to their ionic conductivity.
  • Extraction Processes: It is employed in extractive processes such as desulfurization of fuels, where it helps remove sulfur compounds from hydrocarbons .
  • The synthesis of 1-butyl-3-methylimidazolium trifluoroacetate typically involves the reaction of 1-butyl-3-methylimidazolium chloride with sodium trifluoroacetate or other trifluoroacetic acid derivatives. The process generally requires careful control of temperature and reaction time to ensure high yield and purity. Alternative methods may include direct alkylation or the use of other ionic liquid precursors, which can vary based on desired properties for specific applications .

    Interaction studies involving 1-butyl-3-methylimidazolium trifluoroacetate have primarily focused on its solvation properties with gases like carbon dioxide. NMR spectroscopy has been utilized to investigate how this ionic liquid interacts with various gaseous substrates, revealing insights into solvation dynamics and potential pathways for chemical transformations . These studies are crucial for understanding the compound's behavior in practical applications like gas separation.

    Several compounds share structural similarities with 1-butyl-3-methylimidazolium trifluoroacetate. Here are some notable examples:

    Compound NameStructure FeaturesUnique Properties
    1-Butyl-3-methylimidazolium acetateAcetate anion instead of trifluoroacetateEffective solvent for CO₂; used in carbon capture
    1-Ethyl-3-methylimidazolium tetrafluoroborateTetrafluoroborate anionHigh thermal stability; used in electrochemistry
    1-Hexyl-3-methylimidazolium chlorideChloride anionGood solubility for polar compounds; lower viscosity
    1-Octyl-3-methylimidazolium bromideBromide anionEnhanced solubility for organic substrates

    The uniqueness of 1-butyl-3-methylimidazolium trifluoroacetate lies in its trifluoroacetate anion, which imparts distinctive solvation properties and reactivity patterns compared to other imidazolium-based ionic liquids. Its specific interactions with gases like carbon dioxide further distinguish it from similar compounds, making it particularly valuable in environmental applications.

    Molecular Formula and Weight

    1-Butyl-3-methylimidazolium trifluoroacetate exhibits the molecular formula C₁₀H₁₅F₃N₂O₂ [1] [2] [3]. The compound possesses a molecular weight of 252.24 grams per mole, as confirmed by multiple analytical sources [1] [4] [5]. This ionic liquid consists of a 1-butyl-3-methylimidazolium cation paired with a trifluoroacetate anion [2] [6]. The Chemical Abstracts Service (CAS) registry number for this compound is 174899-94-6 [1] [2] [7].

    Table 1: Basic Chemical Identifiers

    PropertyValue
    Molecular FormulaC₁₀H₁₅F₃N₂O₂ [1]
    Molecular Weight252.24 g/mol [1] [4]
    CAS Number174899-94-6 [1] [2]
    PubChem CID10125280 [6]
    MDL NumberMFCD08458921 [1] [4]

    Structural Characteristics of the Imidazolium Cation

    The 1-butyl-3-methylimidazolium cation represents a heterocyclic aromatic structure featuring a five-membered imidazolium ring [8] [9]. The cation contains nitrogen atoms at the 1 and 3 positions of the imidazole ring, with a butyl chain attached to the N1 position and a methyl group at the N3 position [10] [11]. The imidazolium ring system exhibits significant electron delocalization, contributing to the overall stability of the ionic liquid [9] [12].

    The butyl chain of the cation can adopt multiple conformational states, including trans-trans (TT), gauche-trans (GT), and gauche-gauche (GG) configurations [13] [11]. These conformational variations significantly influence the physical properties of the ionic liquid [10] [12]. The asymmetric substitution pattern with different alkyl chains at the 1 and 3 positions effectively reduces the melting point compared to symmetrically substituted analogs [14].

    The imidazolium cation demonstrates characteristic hydrogen bonding capabilities through the C-H bonds of the ring system [15]. The most acidic hydrogen is located at the C2 position between the two nitrogen atoms [15]. This structural feature enables specific intermolecular interactions that influence the liquid structure and properties [9] [12].

    Properties of the Trifluoroacetate Anion

    The trifluoroacetate anion (CF₃CO₂⁻) represents a monocarboxylic acid anion derived from trifluoroacetic acid [16] [17]. This anion possesses a molecular weight of 113.02 grams per mole and exhibits strong electron-withdrawing characteristics due to the trifluoromethyl group [16] [18]. The highly electronegative fluorine atoms significantly stabilize the anionic charge through inductive effects [18].

    The trifluoroacetate anion demonstrates enhanced acidity compared to simple acetate due to the electron-withdrawing nature of the trifluoromethyl substituent [18]. The anion exhibits a formal charge of -1 and contains five hydrogen bond acceptor sites [17]. The topological polar surface area measures 40.1 Ų, indicating moderate polarity characteristics [17].

    Table 2: Trifluoroacetate Anion Properties

    PropertyValue
    Molecular FormulaC₂F₃O₂⁻ [16]
    Molecular Weight113.02 g/mol [16]
    Formal Charge-1 [17]
    Hydrogen Bond Acceptors5 [17]
    Topological Polar Surface Area40.1 Ų [17]

    Physical Properties

    Appearance and State at Standard Conditions

    1-Butyl-3-methylimidazolium trifluoroacetate exists as a liquid at standard temperature and pressure conditions [1] [19]. The compound displays a light yellow to yellow to orange clear liquid appearance under normal conditions [1] [19]. The physical state remains liquid at 20°C, characteristic of room-temperature ionic liquids [1]. The compound exhibits hygroscopic properties, necessitating storage under inert gas conditions [1] [19].

    Melting and Boiling Points

    The melting point of 1-butyl-3-methylimidazolium trifluoroacetate has been reported as 23.28°C [4] [20]. Alternative literature sources indicate a freezing point of -90°C [21]. The boiling point occurs at 169°C under standard atmospheric conditions [21]. These thermal transition temperatures reflect the ionic nature of the compound and the specific interactions between the constituent ions [22].

    Table 3: Thermal Transition Temperatures

    PropertyTemperature (°C)Reference
    Melting Point23.28 [4]ChemicalBook
    Freezing Point-90 [21]MSDS Data
    Boiling Point169 [21]MSDS Data

    Density and Viscosity Parameters

    The density of 1-butyl-3-methylimidazolium trifluoroacetate measures 1.21 g/cm³ at 20°C relative to water at 20°C [1] [4]. This specific gravity value indicates the compound is denser than water. The refractive index has been determined as 1.44 (n₂₀/D) [1] [4], falling within the typical range for imidazolium-based ionic liquids [23] [24].

    Viscosity parameters for ionic liquids generally exhibit strong temperature dependence [25]. The viscosity of imidazolium-based ionic liquids typically decreases with increasing temperature following Arrhenius-type behavior [26] [12]. The butyl chain length and trifluoroacetate anion contribute to the overall viscosity characteristics of this ionic liquid [12].

    Table 4: Physical Property Parameters

    PropertyValueConditions
    Density1.21 g/cm³ [1]20°C/20°C
    Refractive Index1.44 [1]n₂₀/D
    Flash Point60°C [21]Standard conditions

    Colorimetric Properties

    Imidazolium-based ionic liquids exhibit characteristic optical absorption properties [27]. These compounds demonstrate significant absorption throughout the ultraviolet region with absorption tails extending into the visible spectrum [27]. When excited in the ultraviolet or early visible region, imidazolium ionic liquids display fluorescence covering a substantial portion of the visible spectrum [27].

    The optical properties result from the imidazolium moiety and its associated electronic structures [27]. The absorption characteristics show dramatic dependence on excitation wavelength [27]. These colorimetric properties are attributed to the aromatic nature of the imidazolium ring system and electronic transitions within the cation structure [27].

    Thermodynamic Properties

    Thermal Stability Range

    The thermal stability of 1-butyl-3-methylimidazolium trifluoroacetate depends significantly on the anion component [28] [29]. Trifluoroacetate-based ionic liquids generally exhibit moderate thermal stability compared to other anion types [28]. The onset decomposition temperature typically occurs between 200-300°C for trifluoroacetate ionic liquids [29] [30].

    Thermogravimetric analysis reveals that anion identity plays the most critical role in determining thermal stability [28] [29]. The trifluoroacetate anion provides intermediate stability compared to highly stable anions like bis(trifluoromethanesulfonyl)imide or less stable anions like acetate [28] [31]. Dynamic thermal analysis shows that actual decomposition begins at temperatures lower than the onset temperature [29] [30].

    Table 5: Thermal Stability Characteristics

    ParameterTemperature RangeNotes
    Onset Decomposition200-300°C [29]Dynamic TGA
    Thermal Stability RangeUp to ~250°C [28]Practical use
    Complete Decomposition<500°C [31]Single-step process

    Thermal Expansion Coefficient

    Ionic liquids exhibit thermal expansion behavior that varies with temperature and structural composition [32] [33]. The isobaric thermal expansivity of imidazolium-based ionic liquids typically increases with temperature [34] [32]. The thermal expansion coefficient depends on both cation and anion structure, with the alkyl chain length of the cation playing a significant role [32].

    For 1-butyl-3-methylimidazolium ionic liquids, the thermal expansion characteristics reflect the molecular volume changes with temperature [34]. The thermal expansion behavior influences practical applications requiring precise volume control over temperature ranges [33].

    Heat Capacity

    The heat capacity of ionic liquids represents a crucial thermodynamic property for thermal applications [35] [33]. Imidazolium-based ionic liquids generally exhibit heat capacities in the range of 1.2-1.6 J/g·°C [35]. The specific heat capacity varies with temperature and molecular structure [36] [33].

    For ionic liquids containing the 1-butyl-3-methylimidazolium cation, heat capacity values typically fall within the range observed for similar ionic liquids [35]. The trifluoroacetate anion contribution to the overall heat capacity reflects its molecular mass and vibrational modes [33].

    Surface Tension Characteristics

    Surface tension properties of ionic liquids depend on the molecular structure of both cation and anion components [12] [37]. The surface tension of imidazolium-based ionic liquids generally decreases with increasing temperature [12]. For 1-butyl-3-methylimidazolium ionic liquids, surface tension values typically range between 30-50 mN/m at room temperature [37].

    The trifluoroacetate anion influences surface tension through its interaction with the cation and orientation at interfaces [37]. Molecular dynamics simulations suggest that anions preferentially orient at liquid-vacuum interfaces, affecting overall surface properties [37].

    Spectroscopic Characterization

    Nuclear Magnetic Resonance Spectral Analysis

    Nuclear magnetic resonance spectroscopy provides detailed structural information for 1-butyl-3-methylimidazolium trifluoroacetate [38] [39]. Proton NMR spectra typically show characteristic peaks for the imidazolium ring protons, methyl group, and butyl chain carbons [38]. The most deshielded proton appears around 10 ppm, corresponding to the C2-H proton of the imidazolium ring [38].

    The butyl chain protons exhibit characteristic multipicity patterns with chemical shifts ranging from 0.9-4.3 ppm [38]. The N-methyl group appears as a singlet around 4.1 ppm [38]. Carbon-13 NMR spectroscopy reveals distinct peaks for each carbon environment in the molecule [26] [38].

    Table 6: Characteristic NMR Chemical Shifts

    Proton AssignmentChemical Shift (ppm)Multiplicity
    C2-H (ring)~10.3 [38]Singlet
    C4,5-H (ring)7.4-7.6 [38]Doublets
    N-CH₃~4.1 [38]Singlet
    N-CH₂~4.3 [38]Triplet
    Butyl CH₃~0.9 [38]Triplet

    Infrared Spectroscopy

    Infrared spectroscopy reveals characteristic vibrational modes for both cation and anion components [15] [40]. The imidazolium cation exhibits C-H stretching vibrations in the 2800-3200 cm⁻¹ region [15]. The aromatic C-H stretches appear at higher frequencies compared to aliphatic C-H vibrations [15].

    The trifluoroacetate anion contributes distinctive absorption bands related to C-F stretching and C=O stretching modes [39] [41]. The symmetric stretching vibration of the carboxylate group provides a diagnostic peak for the anion [42] [41]. Infrared spectroscopy can differentiate between ion-paired and separated ionic states in solution [40].

    The infrared spectrum shows strong absorptions characteristic of the ionic liquid structure [15] [40]. Quantitative analysis requires consideration of optical effects that can distort band intensities [40].

    Raman Spectroscopic Features

    Raman spectroscopy provides complementary vibrational information to infrared analysis [42] [41] [11]. The Raman spectrum of 1-butyl-3-methylimidazolium trifluoroacetate shows characteristic bands for both cation and anion components [42] [41]. The butyl chain conformation can be monitored through specific Raman bands around 600 cm⁻¹ [11] [15].

    Polarized and depolarized Raman spectra reveal information about molecular orientations and interactions [42] [41]. The trifluoroacetate anion exhibits characteristic Raman-active modes that are sensitive to local environment [42]. Raman spectroscopy proves particularly useful for studying carbon dioxide solubility and interaction mechanisms in this ionic liquid [42] [41].

    Table 7: Key Raman Spectroscopic Bands

    AssignmentWavenumber (cm⁻¹)Character
    Butyl chain modes~600 [11]Conformation-sensitive
    Ring vibrations1400-1600 [42]Symmetric stretches
    C=O stretch (anion)~1670 [42]Carboxylate mode

    Mass Spectrometry

    Mass spectrometric analysis of 1-butyl-3-methylimidazolium trifluoroacetate provides molecular weight confirmation and fragmentation patterns [6]. Electrospray ionization mass spectrometry readily ionizes the compound, producing characteristic parent ion peaks [43]. The cation appears at m/z corresponding to the 1-butyl-3-methylimidazolium mass [6].

    The mass spectrum shows the molecular ion peak at m/z 252.24, consistent with the calculated molecular weight [6]. Fragmentation patterns reveal characteristic losses corresponding to portions of the butyl chain and functional groups [43]. Mass spectrometry confirms the ionic nature of the compound and provides structural verification [6].

    GHS Hazard Statements

    Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    174899-94-6

    Dates

    Last modified: 08-15-2023

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